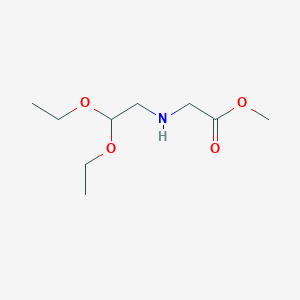

methyl N-(2,2-diethoxyethyl)glycinate

Descripción

Methyl N-(2,2-diethoxyethyl)glycinate is an N-substituted glycinate ester characterized by a diethoxyethyl group attached to the glycine nitrogen. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility in forming peptide bonds, heterocycles, and functionalized amines . This article focuses on comparing its structural and synthetic features with similar compounds, leveraging data from glycinate esters bearing aromatic, aliphatic, and heterocyclic substituents.

Propiedades

Fórmula molecular |

C9H19NO4 |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

methyl 2-(2,2-diethoxyethylamino)acetate |

InChI |

InChI=1S/C9H19NO4/c1-4-13-9(14-5-2)7-10-6-8(11)12-3/h9-10H,4-7H2,1-3H3 |

Clave InChI |

QBWPDTKRHKNBOC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(CNCC(=O)OC)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis categorizes methyl N-(2,2-diethoxyethyl)glycinate analogs based on substituent type, synthesis routes, yields, and physicochemical properties.

Aromatic and Heterocyclic Substituted Glycinates

Key Observations :

- Indole derivatives exhibit high crystallinity (e.g., 210–213°C melting point) but require meticulous purification .

- Pyrimidine-substituted analogs face challenges in liquid-phase synthesis due to intramolecular self-condensation (e.g., diketopiperazine formation). Solid-phase methods mitigate this by immobilizing intermediates .

- Pyridine-based glycinates achieve high yields (88–89%) via straightforward nucleophilic substitution, highlighting the influence of electron-deficient heterocycles on reactivity .

Aliphatic Substituted Glycinates

Key Observations :

- Diethoxyethyl-substituted glycinates (e.g., CAS 94295-86-0) feature flexible aliphatic chains that enhance solubility in organic solvents. The nitrobenzoyl group in introduces electrophilic character, enabling further functionalization.

- Benzyl-type substituents (e.g., dimethoxybenzyl) balance hydrophobicity and aromaticity, often simplifying purification compared to purely aliphatic analogs .

Reactivity and Stability

- Diketopiperazine Formation : Liquid-phase synthesis of pyrimidinyl glycinates (e.g., ) is prone to intramolecular cyclization, reducing yields. Solid-phase strategies prevent this by spatially separating reactive groups .

- Steric Effects : Bulky substituents (e.g., indole-2-carbonyl) slow reaction kinetics but improve crystallinity. Diethoxyethyl groups, being less bulky, may facilitate faster reactions .

- Protecting Groups : Boc (tert-butoxycarbonyl) protection in solid-phase synthesis minimizes unwanted side reactions, a strategy applicable to diethoxyethyl glycinates .

Yield Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.